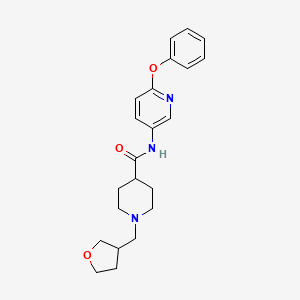![molecular formula C18H19N3O2 B6139348 N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B6139348.png)
N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide, also known as MPCC, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of hydrazinecarboxamides and has shown promising results in various studies related to its mechanism of action and physiological effects.
作用机制
The mechanism of action of N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been found to inhibit the activity of various enzymes and proteins involved in cancer growth and inflammation. It has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been studied for its biochemical and physiological effects in various animal models. It has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It has also been found to have anti-inflammatory effects in various animal models.
实验室实验的优点和局限性
N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide has several advantages for lab experiments, including its high purity and yield, as well as its potential applications in various scientific research fields. However, some limitations of this compound include its limited solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for the study of N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide. One potential direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to study its potential applications in other scientific research fields, such as cardiovascular diseases and metabolic disorders. Additionally, the development of more efficient synthetic methods for this compound may also be an area of future research.
合成方法
The synthesis of N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide involves the reaction of 2-phenylcyclopropylcarbonyl chloride with 4-methylphenylhydrazine in the presence of a base. The resulting product is then purified through column chromatography to obtain this compound in its pure form. This synthetic method has been optimized to yield high purity and yield of this compound.
科学研究应用
N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide has been studied for its potential applications in various scientific research fields. It has shown promising results in studies related to cancer, neurodegenerative diseases, and inflammation. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It has also shown neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been studied for its anti-inflammatory effects in various animal models.
属性
IUPAC Name |
1-(4-methylphenyl)-3-[(2-phenylcyclopropanecarbonyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-7-9-14(10-8-12)19-18(23)21-20-17(22)16-11-15(16)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCCLXMJUGFITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NNC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxyethyl 4-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B6139277.png)
![4-(2-chloro-6-fluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6139280.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-morpholinyl)-2-(4-pyridinyl)ethanamine](/img/structure/B6139288.png)
![7-(4-isopropylbenzyl)-2-[5-(methoxymethyl)-2-furoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6139290.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6139291.png)
![4-[4-(allyloxy)phenyl]-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6139293.png)

![2-(1-benzofuran-2-ylcarbonyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6139301.png)
![ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6139320.png)

![5-{1-[(6-phenoxy-3-pyridinyl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6139335.png)
![1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine](/img/structure/B6139351.png)
![ethyl 3-benzyl-1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B6139353.png)
![3-{[(2,1,3-benzoxadiazol-5-ylmethyl)amino]methyl}-1-(cyclohexylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6139358.png)